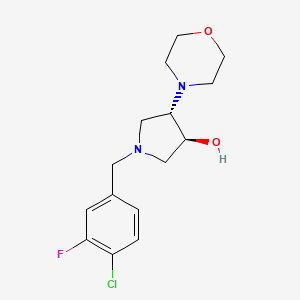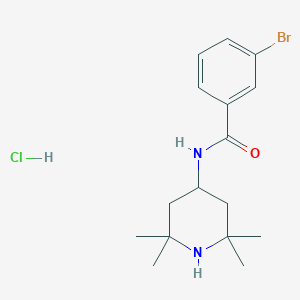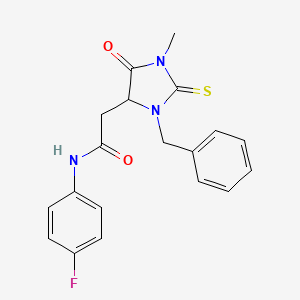![molecular formula C15H20N2O4 B4995716 N'-[2-(2,4-dimethylphenoxy)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B4995716.png)
N'-[2-(2,4-dimethylphenoxy)acetyl]tetrahydro-2-furancarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,4-dimethylphenoxy)acetyl]tetrahydro-2-furancarbohydrazide, also known as DMTF, is a chemical compound that has been widely studied for its potential therapeutic applications. DMTF belongs to the class of hydrazide derivatives and has been found to possess a range of pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N'-[2-(2,4-dimethylphenoxy)acetyl]tetrahydro-2-furancarbohydrazide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the inhibition of various enzymes and receptors. For example, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is critical for cognitive function. This compound has also been found to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. For example, this compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been found to inhibit the growth of fungi and bacteria. Moreover, this compound has been found to reduce inflammation and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[2-(2,4-dimethylphenoxy)acetyl]tetrahydro-2-furancarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess a range of pharmacological properties. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and its pharmacokinetic properties have not been well characterized.
Zukünftige Richtungen
There are several future directions for research on N'-[2-(2,4-dimethylphenoxy)acetyl]tetrahydro-2-furancarbohydrazide. One potential area of research is the development of this compound as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the anticancer properties of this compound, including its potential use in combination with other chemotherapeutic agents. Moreover, further research is needed to fully understand the mechanism of action and pharmacokinetic properties of this compound.
Synthesemethoden
N'-[2-(2,4-dimethylphenoxy)acetyl]tetrahydro-2-furancarbohydrazide can be synthesized through a multistep process starting with the reaction of 2,4-dimethylphenol with acetic anhydride to produce 2,4-dimethylphenyl acetate. This intermediate is then reacted with hydrazine hydrate to yield 2,4-dimethylphenyl hydrazine. The final step involves the reaction of 2,4-dimethylphenyl hydrazine with tetrahydro-2-furancarboxylic acid to produce this compound.
Wissenschaftliche Forschungsanwendungen
N'-[2-(2,4-dimethylphenoxy)acetyl]tetrahydro-2-furancarbohydrazide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anticancer, antifungal, and antimicrobial properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Moreover, this compound has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
N'-[2-(2,4-dimethylphenoxy)acetyl]oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10-5-6-12(11(2)8-10)21-9-14(18)16-17-15(19)13-4-3-7-20-13/h5-6,8,13H,3-4,7,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLAIVNEYNIVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802673 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4995634.png)


![3-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4995640.png)


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4995655.png)
![4-(3-chlorophenoxy)-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B4995660.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4995666.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B4995689.png)
![N,N-diethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline](/img/structure/B4995692.png)
![2-(benzyl{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B4995710.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4995720.png)
